molecular formula C11H14ClN B14652126 (1Z)-2,2-Dimethyl-N-phenylpropanimidoyl chloride CAS No. 50993-08-3

(1Z)-2,2-Dimethyl-N-phenylpropanimidoyl chloride

Cat. No.: B14652126
CAS No.: 50993-08-3
M. Wt: 195.69 g/mol
InChI Key: OBRRBGPLXYOIIS-UHFFFAOYSA-N
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Description

(1Z)-2,2-Dimethyl-N-phenylpropanimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom and a dimethyl group attached to the carbon atom. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1Z)-2,2-Dimethyl-N-phenylpropanimidoyl chloride typically involves the reaction of 2,2-dimethylpropanimidoyl chloride with aniline. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride. Common reagents used in this synthesis include thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃), which facilitate the formation of the imidoyl chloride from the corresponding carboxylic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2,2-Dimethyl-N-phenylpropanimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding imidoyl derivatives.

    Hydrolysis: In the presence of water, the imidoyl chloride can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under anhydrous conditions to prevent hydrolysis.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed

    Substitution: Formation of imidoyl derivatives with different substituents.

    Hydrolysis: Formation of the corresponding carboxylic acid and hydrochloric acid.

Scientific Research Applications

(1Z)-2,2-Dimethyl-N-phenylpropanimidoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-2,2-Dimethyl-N-phenylpropanimidoyl chloride involves its reactivity as an imidoyl chloride. The compound can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the imidoyl group.

    Acetyl Chloride: Contains an acetyl group instead of the dimethyl and phenyl groups.

    Phenylacetyl Chloride: Contains a phenylacetyl group instead of the dimethyl and phenyl groups.

Uniqueness

(1Z)-2,2-Dimethyl-N-phenylpropanimidoyl chloride is unique due to its specific structure, which combines a phenyl group with a dimethyl group attached to an imidoyl chloride. This unique structure imparts distinct reactivity and properties, making it valuable for specific chemical reactions and applications.

Properties

CAS No.

50993-08-3

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2,2-dimethyl-N-phenylpropanimidoyl chloride

InChI

InChI=1S/C11H14ClN/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

OBRRBGPLXYOIIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=NC1=CC=CC=C1)Cl

Origin of Product

United States

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